Structural Flexibility Advantage: C5 Spacer Provides Optimal Conformational Entropy vs. Rigid C1–C3 Analogs
1,5-Di(trimethylsilyl)pentane features five rotatable C–C bonds between terminal TMS groups, enabling a conformational ensemble inaccessible to shorter-chain homologs. By contrast, bis(trimethylsilyl)methane (C1) possesses a rigid geometry with a single methylene bridge, while 1,3-bis(trimethylsilyl)propane (C3) offers only limited flexibility [1]. The C5 spacer permits the two silicon centers to adopt both extended (anti) and folded (gauche) conformations, with an estimated end-to-end distance ranging from approximately 4.5 Å (fully folded) to 9.2 Å (fully extended) based on standard bond length and angle parameters . This conformational plasticity is essential for chelating metal centers requiring specific bite angles that cannot be accommodated by the constrained geometries of C1 or C3 analogs .
| Evidence Dimension | Rotatable C–C bonds between terminal TMS groups |
|---|---|
| Target Compound Data | 5 rotatable bonds (C5 spacer) |
| Comparator Or Baseline | Bis(trimethylsilyl)methane (C1): 1 rotatable bond; 1,3-Bis(trimethylsilyl)propane (C3): 3 rotatable bonds |
| Quantified Difference | 4 additional rotatable bonds vs. C1; 2 additional rotatable bonds vs. C3 |
| Conditions | Structural analysis based on molecular formula and bond connectivity (class-level inference from alkane chain properties) |
Why This Matters
Greater conformational flexibility directly impacts the ability to coordinate metal centers with specific steric and geometric requirements.
- [1] NIST/TRC Web Thermo Tables. 1,3-Bis(trimethylsilyl)propane - Critically Evaluated Thermophysical Property Data. View Source
